molecular formula C15H23N3 B11726357 Pyrazol-4-amine, 1-(1-adamantyl)-3,5-dimethyl-

Pyrazol-4-amine, 1-(1-adamantyl)-3,5-dimethyl-

Katalognummer: B11726357
Molekulargewicht: 245.36 g/mol
InChI-Schlüssel: PHMVIKVPSLOUMV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pyrazol-4-amine, 1-(1-adamantyl)-3,5-dimethyl- is a chemical compound with the molecular formula C13H19N3 It is a derivative of adamantane, a compound known for its unique cage-like structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Pyrazol-4-amine, 1-(1-adamantyl)-3,5-dimethyl- typically involves the reaction of 1-adamantylamine with 3,5-dimethylpyrazole. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

Pyrazol-4-amine, 1-(1-adamantyl)-3,5-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Pyrazol-4-amine, 1-(1-adamantyl)-3,5-dimethyl- has several scientific research applications:

Wirkmechanismus

The mechanism of action of Pyrazol-4-amine, 1-(1-adamantyl)-3,5-dimethyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The adamantane moiety enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(1-Adamantyl)-1H-pyrazol-4-amine
  • 1-(1-Adamantyl)-3,5-dimethylpyrazole
  • 1-(1-Adamantyl)-1H-pyrazole-4-carboxamide

Uniqueness

Pyrazol-4-amine, 1-(1-adamantyl)-3,5-dimethyl- is unique due to its specific substitution pattern on the pyrazole ring and the presence of the adamantane moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Eigenschaften

Molekularformel

C15H23N3

Molekulargewicht

245.36 g/mol

IUPAC-Name

1-(1-adamantyl)-3,5-dimethylpyrazol-4-amine

InChI

InChI=1S/C15H23N3/c1-9-14(16)10(2)18(17-9)15-6-11-3-12(7-15)5-13(4-11)8-15/h11-13H,3-8,16H2,1-2H3

InChI-Schlüssel

PHMVIKVPSLOUMV-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=NN1C23CC4CC(C2)CC(C4)C3)C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.